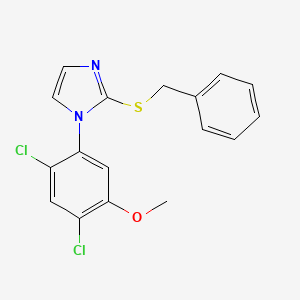
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a compound with a complex structure, comprising a thiophene ring, a piperidine ring, and a 1,2,3-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A commonly used method includes the following steps:
Synthesis of 3-chlorophenyl-1H-1,2,3-triazole-4-carboxylic acid through a click reaction between 3-chlorophenyl azide and propargyl carboxylic acid.
Coupling of the resulting triazole acid with piperidin-4-amine to form the intermediate compound.
Final coupling of the intermediate with thiophene-2-carboxylic acid chloride under amide coupling conditions to obtain the target compound.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and purification techniques is critical. Typically, these reactions are carried out in batch reactors, and purification is achieved using methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized under mild conditions to form sulfoxides or sulfones.
Reduction: : The chlorophenyl group can be reduced to form a phenyl group.
Substitution: : The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents used for the thiophene ring.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for reducing the chlorophenyl group.
Substitution: : Nucleophilic agents such as sodium azide or potassium hydroxide can be used for substitution reactions on the triazole ring.
Major Products
The major products from these reactions include sulfoxides or sulfones (from oxidation), phenyl derivatives (from reduction), and azide or hydroxyl derivatives (from substitution).
Scientific Research Applications
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: : As a building block for synthesizing more complex molecules in medicinal chemistry.
Biology: : Investigated for its potential as a bioactive molecule that can interact with various biological targets.
Medicine: : Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.
Industry: : Utilized in the synthesis of advanced materials due to its unique chemical structure.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. Its mechanism involves:
Binding to active sites: : The triazole and piperidine rings provide binding affinity and specificity to target sites.
Pathway modulation: : Alters signaling pathways by inhibiting or activating enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other similar compounds, N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide stands out due to its unique combination of structural motifs, which impart distinct physicochemical properties.
Similar Compounds
N-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidine: : Lacks the thiophene ring, resulting in different reactivity and biological activity.
N-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methanone: : Contains a carbonyl group instead of thiophene, altering its pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-3-1-4-15(11-13)25-12-16(22-23-25)19(27)24-8-6-14(7-9-24)21-18(26)17-5-2-10-28-17/h1-5,10-12,14H,6-9H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJDOUGEZQUHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)
![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)
![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)



![N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2986698.png)

![4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2986700.png)


![1-(3-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2986705.png)
